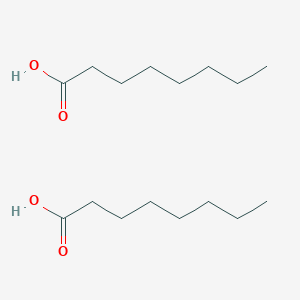
Octansaure Caprylsaure
Overview
Description
Octansaure Caprylsaure is a useful research compound. Its molecular formula is C16H32O4 and its molecular weight is 288.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octansaure Caprylsaure suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octansaure Caprylsaure including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal Energy Storage : Caprylic acid is used in microencapsulation for thermal energy storage. Microcapsules of caprylic acid with different wall materials, such as urea-formaldehyde resin and melamine-formaldehyde resin, have been successfully synthesized, demonstrating significant phase change enthalpies, which are essential for efficient energy storage (Konuklu, Unal, & Paksoy, 2014).
Medical Applications : Caprylic acid has been utilized in the isolation of IgG from mammalian sera. It allows for the precipitation of plasma proteins without affecting IgG, ceruloplasmin, and part of IgA, making it a valuable tool in biochemical research and therapeutic applications (Steinbuch & Audran, 1969).
Viral Inactivation and Immunoglobulin Purification : It has been used for over 50 years as a stabilizer in human albumin and for purifying mammalian immunoglobulins. It also plays a role in clearing viruses' infectivity in pharmaceutical processes (Mpandi et al., 2007).
Metabolism and Physiological Functions : Studies have explored the metabolic properties of caprylic acid and its physiological effects, particularly in relation to its role in acylating the hormone ghrelin, which can impact appetite regulation and energy balance (Lemarié et al., 2016).
Food Industry Applications : In the food industry, caprylic acid has been investigated for its potential in extending the storage life of vacuum-packaged beef sub-primals, demonstrating its role as an effective antimicrobial agent (Clarke et al., 2017).
Biotechnological Applications : Caprylic acid has been used in the enzymatic synthesis of tricaprylin under solvent-free conditions, showing its utility in biotechnological processes and industrial applications (Selmi, Gontier, Ergan, & Thomas, 1997).
Downstream Processing of Monoclonal Antibodies : Recent research highlights the application of caprylic acid in the downstream processing of monoclonal antibodies. By leveraging its impurity precipitation and virus inactivation capabilities, it could potentially simplify the purification process of these therapeutic agents (Li, 2019).
properties
IUPAC Name |
octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2/c2*1-2-3-4-5-6-7-8(9)10/h2*2-7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGEQOZKSSXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octansaure Caprylsaure | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053535.png)
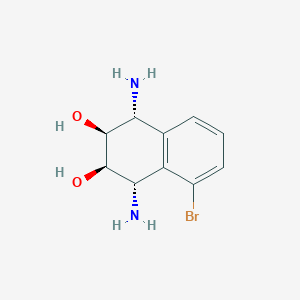
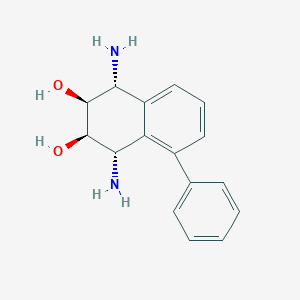


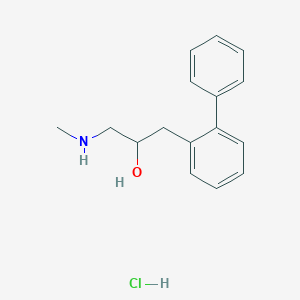

![3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one](/img/structure/B8053600.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)
![Hex(?1-3)[Hex(?1-6)]Hex(?1-3)Hex(?1-3)Hex(?1-3)[Hex(?1-6)]Hex](/img/structure/B8053618.png)
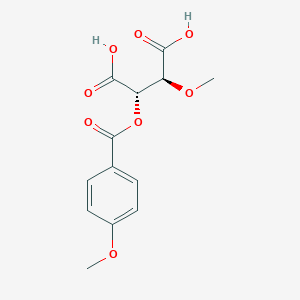

![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)
